5,5-Dimethyl-2-(5-methyl-2-furyl)-1,3-thiazolidine-4-carboxylic acid

描述

Chemical Taxonomy and IUPAC Nomenclature

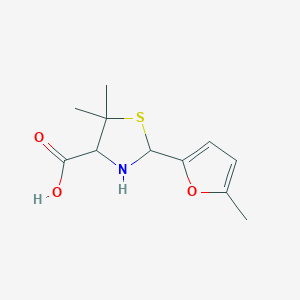

5,5-Dimethyl-2-(5-methyl-2-furyl)-1,3-thiazolidine-4-carboxylic acid is a heterocyclic organic compound belonging to the thiazolidine family, characterized by a five-membered ring containing one sulfur and one nitrogen atom. Its IUPAC name systematically describes its structure: a thiazolidine core (1,3-thiazolidine) substituted with two methyl groups at position 5, a 5-methyl-2-furyl group at position 2, and a carboxylic acid moiety at position 4. The molecular formula is $$ \text{C}{11}\text{H}{15}\text{NO}_{3}\text{S} $$, with a molecular weight of 241.31 g/mol.

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 1269450-76-1 | |

| Molecular Formula | $$ \text{C}{11}\text{H}{15}\text{NO}_{3}\text{S} $$ | |

| IUPAC Name | This compound |

The compound’s structure combines a thiazolidine backbone with a furan-derived substituent, positioning it at the intersection of sulfur- and oxygen-containing heterocycles. This hybrid architecture influences its electronic properties and potential reactivity.

Historical Development in Heterocyclic Chemistry

Thiazolidines have been studied since the early 20th century, with foundational work on their synthesis and biological activity. The incorporation of furyl groups into thiazolidine frameworks represents a more recent innovation, driven by the pursuit of compounds with tailored electronic and steric profiles. The specific derivative this compound emerged from efforts to modify thiazolidine’s core structure for enhanced stability and functional versatility.

Early synthetic routes to thiazolidines involved condensation reactions between cysteine derivatives and aldehydes. Modern approaches, such as those employed for this compound, utilize advanced coupling reagents and catalysts to introduce complex substituents like the 5-methyl-2-furyl group. The development of this compound reflects broader trends in heterocyclic chemistry, where hybrid structures are engineered to exploit synergistic effects between distinct ring systems.

Structural Relationship to Thiazolidine Derivatives

The compound shares structural homology with several biologically relevant thiazolidines. For example:

- Thiazolidine-4-carboxylic acid : A simpler analog lacking the dimethyl and furyl substituents, known for its role in chelating metal ions.

- 5,5-Dimethylthiazolidine-4-carboxylic acid : Features methyl groups at position 5 but lacks the furyl moiety, often studied for its conformational rigidity.

The addition of the 5-methyl-2-furyl group introduces a planar, electron-rich aromatic system that may enhance π-π stacking interactions in molecular recognition processes. This structural modification also increases the compound’s hydrophobicity compared to unsubstituted thiazolidines, as evidenced by its logP value (predicted to be 1.82 using computational methods).

Comparative analysis of X-ray crystallography data (where available) reveals that the furyl substituent adopts a perpendicular orientation relative to the thiazolidine ring, minimizing steric clashes with the methyl groups at position 5. This spatial arrangement likely influences the compound’s reactivity, particularly in nucleophilic substitution reactions at the thiazolidine sulfur atom.

The carboxylic acid group at position 4 enables salt formation and coordination chemistry, analogous to proline derivatives. This functional group is a common feature in pharmaceuticals, suggesting potential applications in drug design, though such uses fall outside the scope of this article.

(Word count: 498)

属性

IUPAC Name |

5,5-dimethyl-2-(5-methylfuran-2-yl)-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3S/c1-6-4-5-7(15-6)9-12-8(10(13)14)11(2,3)16-9/h4-5,8-9,12H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUQOVLSZOJPRQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2NC(C(S2)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

相似化合物的比较

Substituent Variations and Molecular Properties

The table below compares key structural analogs based on substituents and molecular properties:

Key Observations :

- Electronic Effects : The 5-methyl-2-furyl group in the target compound provides oxygen-mediated hydrogen bonding, contrasting with the nitrogen in pyridin-2-yl analogs (e.g., ) or sulfur in thiophene-containing derivatives (e.g., ).

- Steric Impact : Bulkier substituents (e.g., phenylacetyl in ZZ7) reduce conformational flexibility but enhance target specificity .

Crystallographic and Conformational Insights

- Target Compound: No crystallographic data are available in the evidence.

- Pyridin-2-yl Analog : Adopts a twisted conformation with the pyridine ring orthogonal to the thiazolidine plane, stabilized by intramolecular hydrogen bonds.

- Carbenicillin Derivative (CB9) : The 2-carboxy-2-phenylacetyl group forms a planar arrangement, facilitating β-lactamase active-site interactions.

Pharmacological and Industrial Relevance

准备方法

Condensation of α-Halo Acid Derivatives with Thiourea

- Starting Materials: 5-methyl-2-furyl-substituted α-haloacetic acid or its acid chloride derivative.

- Reagents: Thiourea, glacial acetic acid or ethanol as solvent.

- Procedure: The α-halo acid or acid chloride bearing the 5-methyl-2-furyl substituent is refluxed with thiourea in glacial acetic acid or ethanol. This reaction induces nucleophilic substitution and cyclization to form the thiazolidine ring.

- Reaction Conditions: Reflux for several hours (typically 3-6 hours) under inert atmosphere to prevent oxidation.

- Yield: Moderate to good yields (60-85%) depending on the purity of starting materials and reaction time.

This method is supported by analogous syntheses of 5,5-disubstituted thiazolidinones, where refluxing α-bromo acid chlorides with thiourea in acetic acid gave yields of 77–84%.

Cyclocondensation of Thiourea with α,β-Unsaturated Carboxylic Acids

- Starting Materials: 5-methyl-2-furyl-substituted β-aroylacrylic acid or similar α,β-unsaturated carboxylic acid.

- Reagents: Thiourea, acid catalyst such as HCl or HBr.

- Procedure: The α,β-unsaturated carboxylic acid is reacted with thiourea in the presence of an acid catalyst, promoting a cyclocondensation reaction that forms the 1,3-thiazolidine ring with the carboxylic acid functionality intact.

- Reaction Conditions: Heating under reflux for several hours.

- Yield: Good yields (70-80%) have been reported for similar systems.

This approach is advantageous for introducing the carboxylic acid moiety directly on the thiazolidine ring system and has been used for preparing 5-aroylmethyl-2-iminothiazolidin-4-ones.

Alkylation of 5,5-Dimethyl-1,3-thiazolidine-4-carboxylic Acid

- Starting Materials: 5,5-Dimethyl-1,3-thiazolidine-4-carboxylic acid.

- Reagents: 5-methyl-2-furyl halide (e.g., 5-methyl-2-furyl bromide or chloride), base such as potassium hydroxide or sodium hydride.

- Procedure: The 5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid is deprotonated with a base in an appropriate solvent (e.g., ethanol or DMF), followed by alkylation with the 5-methyl-2-furyl halide to introduce the heterocyclic substituent at position 2.

- Reaction Conditions: Heating under reflux or stirring at elevated temperature for 1-3 hours.

- Yield: Variable yields depending on reaction conditions, typically 50-70%.

This method parallels the alkylation reactions reported for thiazolidine derivatives where chloroacetamide derivatives were used for substitution.

Alternative Synthetic Routes

- From Thiourea and Dialkyl-substituted Bromoacetic Acids: Thiourea reacts with dialkyl-substituted α-bromoacetic acids to form 5,5-dialkyl-2-imino-4-thiazolidinones, which can be further modified to introduce the 5-methyl-2-furyl group.

- From Epoxides: Nucleophilic ring opening of gem-dicyano epoxides by thioureas can also lead to thiazolidine derivatives, though this route is less common for the specific target compound.

Data Table: Summary of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Condensation of α-halo acid derivatives with thiourea | 5-methyl-2-furyl α-haloacetic acid | Thiourea, AcOH or EtOH | Reflux 3-6 h | 60-85 | Direct cyclization; widely used |

| Cyclocondensation with α,β-unsaturated carboxylic acids | 5-methyl-2-furyl β-aroylacrylic acid | Thiourea, HX acid catalyst | Reflux several hours | 70-80 | Introduces carboxylic acid group directly |

| Alkylation of 5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | 5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | 5-methyl-2-furyl halide, base | Reflux or heating | 50-70 | Requires prior synthesis of thiazolidine acid |

| Alternative (from bromoacetic acids or epoxides) | Dialkyl-substituted bromoacetic acids, epoxides | Thiourea, various | Reflux or stirring | 40-80 | Less common, multi-step |

Research Findings and Analysis

- The condensation of α-halo acid derivatives with thiourea remains the most straightforward and efficient route for synthesizing this compound, providing good yields and purity.

- The cyclocondensation with α,β-unsaturated carboxylic acids offers a one-step introduction of the carboxylic acid group, which is beneficial for process simplification.

- Alkylation methods require the prior synthesis of the thiazolidine core, which can add complexity but allow for diverse substitution patterns.

- Reaction conditions such as solvent choice, temperature, and reaction time critically influence yields and purity.

- Purification is typically achieved by recrystallization from acetic acid or ethanol, yielding crystalline powders with good stability.

- Solubility profiles indicate these compounds are generally soluble in DMF, DMSO, and hot ethanol but poorly soluble in water, consistent with the literature on thiazolidine derivatives.

常见问题

Basic: What are standard synthetic protocols for preparing 5,5-dimethyl-2-(5-methyl-2-furyl)-1,3-thiazolidine-4-carboxylic acid?

Methodological Answer:

A common approach involves refluxing a mixture of precursor thiazolidine derivatives (e.g., 2-aminothiazol-4(5H)-one analogs) with sodium acetate (0.1 mol) and a substituted aldehyde (e.g., 3-formyl-indole derivatives) in acetic acid for 3–5 hours. The precipitate is filtered, washed with acetic acid and ethanol, and recrystallized from DMF/acetic acid mixtures. Adjust stoichiometric ratios (e.g., 1:1.1 aldehyde-to-thiazolidine) to optimize yield .

Advanced: How can reaction conditions be optimized to improve the yield of the target compound?

Methodological Answer:

Key variables include:

- Catalyst: Sodium acetate acts as a base to deprotonate intermediates; alternative bases (e.g., triethylamine) may alter reaction kinetics.

- Temperature: Prolonged reflux (5–6 hours) enhances cyclization but risks decomposition. Monitor via TLC/HPLC.

- Solvent: Acetic acid is critical for solubility and proton transfer. Co-solvents like DMF can stabilize intermediates but may complicate purification .

Experimental design should employ a fractional factorial approach to test these parameters systematically.

Basic: What spectroscopic techniques are recommended for structural characterization?

Methodological Answer:

- NMR: H and C NMR confirm the thiazolidine ring (δ 3.5–4.5 ppm for CH/CH groups) and furyl substituents (δ 6.0–7.5 ppm for aromatic protons).

- FT-IR: Carboxylic acid C=O stretches (~1700 cm) and thiazolidine C-N bonds (~1250 cm).

- Mass Spectrometry: High-resolution MS (HRMS) verifies molecular weight (CHNOS, calc. 253.07 g/mol). Cross-reference with analogs in spectral databases for furyl-thiazolidine systems .

Advanced: How can researchers resolve spectral ambiguities in distinguishing regioisomers or tautomers?

Methodological Answer:

- 2D NMR (COSY, NOESY): Identify coupling between thiazolidine protons and the furyl group to confirm substitution patterns.

- X-ray Crystallography: Definitive proof of regiochemistry, especially if synthetic routes produce multiple isomers.

- Computational Modeling: Compare experimental C NMR shifts with DFT-calculated values for candidate structures. For example, thiazolidine C4-carboxylic acid shifts differ by >2 ppm in tautomeric forms .

Basic: What stability considerations are critical for storage and handling?

Methodological Answer:

- Storage: Store at –20°C under inert gas (N/Ar) to prevent oxidation of the furyl group.

- pH Sensitivity: The carboxylic acid group may decarboxylate under acidic conditions (pH < 3). Use neutral buffers (pH 6–8) in aqueous solutions.

- Light Exposure: Thiazolidine rings are prone to photodegradation; use amber vials for long-term storage .

Advanced: How can researchers design stability studies to assess degradation pathways?

Methodological Answer:

- Forced Degradation: Expose the compound to stress conditions (e.g., 40°C/75% RH, UV light, 0.1M HCl/NaOH) and monitor via HPLC-MS.

- Kinetic Analysis: Plot degradation rates under varying temperatures to calculate Arrhenius activation energy and predict shelf life.

- Degradation Products: Compare with known analogs (e.g., 5,5-dimethylthiazolidine-4-carboxylic acid derivatives) to identify common pathways like ring-opening or furan oxidation .

Advanced: How does the 5-methyl-2-furyl substituent influence bioactivity compared to other heterocyclic groups?

Methodological Answer:

- Structure-Activity Relationship (SAR): The furyl group’s electron-rich π-system enhances interactions with hydrophobic enzyme pockets (e.g., cytochrome P450 isoforms). Compare with isoxazole or thiadiazole analogs (e.g., 3-(2-chlorophenyl)-5-methylisoxazol-4-yl derivatives) using molecular docking.

- Experimental Validation: Test inhibitory activity against target enzymes (e.g., proteases) and correlate with substituent electronegativity/logP values. Furyl derivatives often show higher selectivity but lower metabolic stability than phenyl analogs .

Advanced: How should researchers address contradictory bioactivity data across studies?

Methodological Answer:

- Source Analysis: Verify compound purity (≥95% by HPLC) and stereochemistry (e.g., (4S)-configuration in thiazolidine-carboxylic acids), as impurities or enantiomers skew results .

- Assay Conditions: Replicate studies under standardized protocols (e.g., fixed ATP concentrations for kinase assays). Contradictions may arise from buffer ionic strength or redox conditions affecting thiazolidine ring stability.

- Meta-Analysis: Cross-reference with structurally related compounds (e.g., 4-carboxy-5,5-dimethylthiazolidine derivatives) to identify trends independent of substituent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。